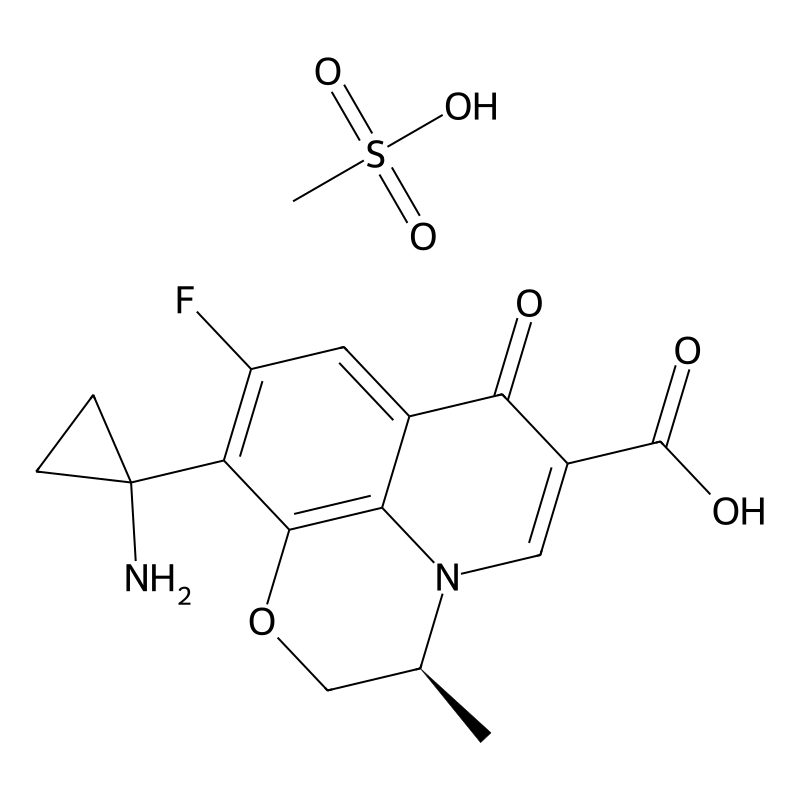

Pazufloxacin mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity

Pazufloxacin mesylate exhibits a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria []. Studies have shown it to be effective against various pathogens, including:

- Methicillin-susceptible Staphylococcus aureus (S. aureus) []

- Methicillin-susceptible Staphylococcus epidermidis (S. epidermidis) []

- Clostridium species []

- Escherichia coli (E. coli) []

- Pseudomonas aeruginosa []

In some cases, pazufloxacin mesylate demonstrated superior activity compared to other fluoroquinolone antibiotics like ofloxacin, ciprofloxacin, norfloxacin, and tosufloxacin in animal models [].

Source

[] Pazufloxacin mesylate (T-3762) | Antibiotic - MedchemExpress.com ()

Mechanism of Action

Similar to other fluoroquinolones, pazufloxacin mesylate inhibits bacterial DNA gyrase and topoisomerase IV enzymes, hindering bacterial DNA replication and repair []. This ultimately leads to cell death in the targeted bacteria.

Source

While not explicitly mentioned for Pazufloxacin mesylate, the mechanism of action for fluoroquinolone antibiotics is well established. You can find details on the mechanism in various sources including textbooks or online resources on quinolone antibiotics.

In Vivo Studies

Pazufloxacin mesylate has shown promise in animal models for treating various bacterial infections. Studies have demonstrated its efficacy against:

Pazufloxacin mesylate is a synthetic antibiotic belonging to the fluoroquinolone class, characterized by its broad-spectrum antibacterial activity. It is specifically effective against both Gram-positive and Gram-negative bacteria, making it a valuable agent in treating various infections. The compound is derived from pazufloxacin, which features a tricyclic structure with specific substitutions that enhance its pharmacological properties. Pazufloxacin mesylate is primarily utilized in injectable formulations due to its solubility and stability in aqueous solutions .

Pazufloxacin mesylate, like other fluoroquinolones, inhibits bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication, and their inhibition disrupts bacterial growth and leads to cell death [1].

Pazufloxacin mesylate is intended for intravenous administration and potential side effects are under investigation. Fluoroquinolones in general have been associated with:

- Gastrointestinal upset, nausea, and vomiting [4].

- Tendinitis and tendon rupture, particularly in elderly patients [4].

- Seizures, especially in individuals with a history of epilepsy [4].

Specific data on Pazufloxacin mesylate's toxicity is limited due to its relatively recent development.

Cited Sources

- Nucleophilic Substitution: This reaction introduces functional groups into the aromatic system of the precursor compound.

- Cyclization: This step forms the characteristic bicyclic structure of pazufloxacin.

- Hydrolysis: Involves the cleavage of chemical bonds by the addition of water, crucial for activating certain functional groups.

- Hofmann Degradation: This reaction modifies the nitrogen-containing group, enhancing the compound's biological activity.

- Salification: The final step where pazufloxacin is converted to its mesylate form by reacting with methanesulfonic acid, improving its solubility and bioavailability .

Pazufloxacin mesylate exhibits potent antibacterial properties through its mechanism of action, which involves inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By interfering with these processes, pazufloxacin effectively halts bacterial growth and replication. Studies have demonstrated its effectiveness against various pathogens, including those resistant to other antibiotics .

The synthesis of pazufloxacin mesylate can be achieved through multiple pathways, with one notable method involving:

- Starting Material: S-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2-de]benzoxazine-6-carboxylic acid.

- Process Steps:

- Nucleophilic substitution followed by cyclization.

- Hydrolysis to activate functional groups.

- Hofmann degradation to modify nitrogen groups.

- Salification with methanesulfonic acid.

Recent improvements in synthesis methods have focused on optimizing reaction conditions such as temperature and time to enhance yield and reduce environmental impact .

Pazufloxacin mesylate is primarily used in clinical settings for:

- Treatment of Infections: Effective against respiratory tract infections, urinary tract infections, and skin infections.

- Injectable Formulations: Due to its solubility and stability, it is formulated as an injectable preparation for rapid therapeutic effects.

- Research

Research has indicated that pazufloxacin mesylate interacts with various biological systems:

- Antioxidant Activity: Studies have shown that it may influence oxidative stress markers in biological models, indicating potential protective effects against oxidative damage .

- Drug Interactions: Interaction studies suggest that caution should be exercised when co-administering with other drugs metabolized by similar pathways due to possible alterations in efficacy or toxicity .

Pazufloxacin mesylate shares structural similarities with other fluoroquinolones but possesses unique features that enhance its efficacy. Here are some similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ciprofloxacin | Fluorinated quinolone | Broad-spectrum activity; high oral bioavailability |

| Levofloxacin | S-enantiomer of ofloxacin | Enhanced potency against Gram-positive bacteria |

| Moxifloxacin | Additional methoxy group | Improved activity against anaerobes |

| Ofloxacin | Basic fluoroquinolone structure | Effective against a wide range of pathogens |

Pazufloxacin mesylate's unique tricyclic structure and specific substitutions contribute to its enhanced antibacterial activity compared to these compounds, particularly against resistant strains .

Molecular Structure and Stereochemistry

Pazufloxacin mesylate represents a unique fluorinated tricyclic quinolone derivative that exhibits distinctive structural characteristics critical to its antibacterial properties. The compound possesses a fused tricyclic framework based on the pyrido[1,2,3-de]-1,4-benzoxazine core system, which differentiates it from conventional bicyclic quinolone structures [1] [2].

Absolute Configuration Determination

The absolute configuration of pazufloxacin has been definitively established through multiple analytical approaches. The compound exhibits a single defined stereocenter at the C-3 position (according to the benzoxazine numbering system), which adopts the S-configuration [3] [4]. This stereochemical assignment has been confirmed through optical rotation measurements, where pazufloxacin displays a specific rotation of [α]D25 -88.0° (c = 0.5 in 0.05N aqueous sodium hydroxide) [5]. The mesylate salt form exhibits a modified optical rotation of [α]D20 -64.2° (c = 1 in 1.0N sodium hydroxide), reflecting the influence of salt formation on the molecular environment [6] [7].

The determination of absolute configuration in pharmaceutical compounds like pazufloxacin is crucial for ensuring consistent therapeutic efficacy, as different stereoisomers can exhibit significantly different biological activities [8] [9]. The S-configuration at the stereocenter is essential for optimal binding to bacterial DNA gyrase and topoisomerase IV enzymes, the primary molecular targets of fluoroquinolone antibiotics [1] [10].

Spatial Arrangement Analysis

The spatial arrangement of pazufloxacin is characterized by its rigid tricyclic framework, which imposes significant conformational constraints compared to simpler quinolone structures [11]. The fused ring system extends both N-1 and C-8 bonds in the same plane as the quinolone core, creating a nearly coplanar arrangement of the quinolone core ring system with the 4-carbonyl, C-8-oxygen, 1-nitrogen, and 3-carboxylate groups [11].

This spatial arrangement differs markedly from conventional quinolones that possess separate N-1 cyclopropyl and C-8 methoxy substituents. In those compounds, steric interactions between the trans-oriented substituents cause skewing of the quinolone core and break the coplanarity of core-attached substituents [11]. The conformational rigidity imposed by the fused ring system in pazufloxacin affects the rotational freedom of substituents and may influence drug-target interactions [11].

Defined Stereocenter Characterization

Pazufloxacin contains one defined stereocenter out of one possible stereocenter, indicating complete stereochemical definition [1]. This single chiral center is located at the C-3 position of the benzoxazine ring system, where a methyl group is attached [3] [4]. The complete stereochemical definition ensures uniform pharmacological activity and eliminates variability that could arise from the presence of multiple stereoisomers.

The stereocenter adopts a tetrahedral geometry with four different substituents: the methyl group, a hydrogen atom, and two carbon atoms that are part of the ring system [4]. The S-configuration indicates that when viewed along the bond from the stereocenter to the lowest priority substituent (hydrogen), the remaining three substituents are arranged in a counterclockwise direction when prioritized according to Cahn-Ingold-Prelog rules [9].

Molecular Formula and Weight Analysis

Parent Compound (C16H15FN2O4) Characteristics

The parent compound pazufloxacin possesses the molecular formula C16H15FN2O4 with a molecular weight of 318.30 g/mol [5] [3]. The percent composition by mass consists of carbon (60.37%), hydrogen (4.75%), fluorine (5.97%), nitrogen (8.80%), and oxygen (20.11%) [5] [12]. This composition reflects the quinolone core structure enhanced with specific substituents that contribute to its antibacterial activity.

The molecular formula reveals several key structural features: the presence of a single fluorine atom contributing to enhanced gram-positive activity, two nitrogen atoms reflecting both the quinolone core and the aminocyclopropyl substituent, and four oxygen atoms distributed between the carboxylic acid group, carbonyl functionality, and the ether linkage in the benzoxazine ring system [5] [3] [1].

Physical properties of the parent compound include a melting point of 269-271°C, indicating substantial thermal stability, and limited water solubility requiring basic conditions for dissolution [5] [10]. The compound exhibits negative optical rotation, confirming the S-configuration at the single stereocenter [5].

Mesylate Salt (C17H19FN2O7S) Properties

The mesylate salt form of pazufloxacin has the molecular formula C17H19FN2O7S with a molecular weight of 414.40 g/mol [6] [7] [13]. The addition of the methanesulfonic acid moiety significantly alters the percent composition: carbon (49.27%), hydrogen (4.62%), fluorine (4.58%), nitrogen (6.76%), oxygen (27.03%), and sulfur (7.74%) [6] [12].

The formation of the mesylate salt dramatically improves water solubility, with the salt exhibiting solubility greater than 200 mg/mL in water at 25°C compared to the limited solubility of the parent compound [6] [7]. This enhanced solubility is crucial for pharmaceutical formulation and intravenous administration. The mesylate salt form maintains biological activity while providing improved pharmaceutical properties including better stability and handling characteristics [6] [7].

The melting point of the mesylate salt (258-259°C with decomposition) is slightly lower than the parent compound, reflecting the ionic nature of the salt form [6] [7]. The salt requires storage at -20°C to maintain stability, compared to the 2-8°C storage requirement for the parent compound [7] [10].

Structural Distinctiveness

Fused Tricyclic Quinolone Framework

Pazufloxacin is distinguished by its fused tricyclic quinolone framework, specifically the pyrido[1,2,3-de]-1,4-benzoxazine system [1] [2] [12]. This structural feature represents a significant departure from the typical bicyclic quinolone architecture found in most fluoroquinolone antibiotics. The tricyclic framework results from the fusion of an oxazine ring to the standard quinolone core, creating a rigid, conformationally constrained structure [1] [2].

The fused ring system eliminates the rotational freedom typically present around N-1 and C-8 substituents in conventional quinolones [11]. This conformational rigidity affects the three-dimensional presentation of pharmacophoric groups and may contribute to the compound's unique spectrum of antibacterial activity [11]. The tricyclic framework also influences the electronic distribution within the molecule, potentially affecting DNA binding affinity and selectivity for bacterial versus mammalian topoisomerases [1].

1-Aminocyclopropyl Substituent at C10 Position

A defining structural feature of pazufloxacin is the presence of a 1-aminocyclopropyl substituent at the C-10 position (equivalent to the C-7 position in conventional quinolone numbering) [5] [1] [2] [10]. This substituent is particularly noteworthy as it represents a unique modification not commonly found in other fluoroquinolone antibiotics. The aminocyclopropyl group consists of a three-membered cyclopropane ring with an amino group attached to one of the carbon atoms [2] [10].

The 1-aminocyclopropyl substituent contributes significantly to pazufloxacin's broad-spectrum antibacterial activity, including enhanced potency against gram-positive and gram-negative bacteria [5] [1] [10]. This group is believed to interact favorably with bacterial DNA gyrase and topoisomerase IV enzymes, contributing to the compound's ability to inhibit bacterial DNA replication and repair processes [1] [10]. The cyclopropyl ring provides structural rigidity while the amino group can participate in hydrogen bonding interactions with target enzymes [2] [10].

Fluorine Substitution Pattern

Pazufloxacin contains a single fluorine atom positioned at the C-6 location of the quinolone core (equivalent to the C-9 position in the benzoxazine numbering system) [5] [3] [1]. This fluorine substitution follows the pattern established in many clinically successful fluoroquinolones, where halogenation at this position enhances antibacterial potency, particularly against gram-positive organisms [14] [15].

The fluorine atom serves multiple structural and functional roles. Its high electronegativity and small size allow it to participate in favorable interactions with bacterial enzymes while maintaining the overall molecular geometry [14]. The C-F bond's strength (approximately 544 kJ/mol) provides metabolic stability by resisting oxidative metabolism that commonly occurs at C-H bonds [14]. Additionally, the electron-withdrawing nature of fluorine deactivates the aromatic ring toward oxidative metabolism, contributing to the compound's pharmacokinetic properties [14].

Thermal Characteristics

3.1.1 Melting Point Pazufloxacin mesylate forms a pale-yellow crystalline solid that melts with decomposition between 259 °C and 265 °C [1] [2]. The narrow interval is consistently reproduced in quality-control certificates issued by major suppliers [3].

3.1.2 Boiling Point Quantum-chemical and Joback calculations predict a normal-pressure boiling point of 531.5 ± 50 °C, a value typical for highly functionalised heteroaromatic carboxylates [4] [5]. No experimental distillation data are available because the compound decomposes before reaching this temperature.

Solubility Profile

| Medium (25 °C) | Solubility or Qualitative Rating |

|---|---|

| Water (neutral) | ~10 mg mL⁻¹ (PBS, pH 7.2) [10] |

| Water (0.1 mol L⁻¹ HCl) | Completely dissolved up to 12 µg mL⁻¹ with linear Beer’s law response [6] |

| Water (0.1 mol L⁻¹ NaOH) | Slightly soluble; requires sonication [4] |

| DMSO | 25 mg mL⁻¹ (clear solution) [10] |

| Dimethylformamide | 20 mg mL⁻¹ [10] |

| Methanol | Freely soluble [3]; 1 mg mL⁻¹ at 25 °C when measured gravimetrically [10] |

| Ethanol | Slightly soluble [3] |

3.2.1 Aqueous Media The mesylate salt shows moderate intrinsic aqueous solubility near neutral pH (~10 mg mL⁻¹), reflecting its zwitterionic–anionic character at physiological pH (pKₐ ≈ 5) [4].

3.2.2 Organic Solvents Polar aprotic solvents (DMSO, DMF) dissolve the antibiotic readily (>20 mg mL⁻¹), whereas protic solvents of lower polarity (ethanol) support only milligram-per-millilitre levels. This pattern mirrors strong dipolar interactions between the quinolone core and high-dielectric media [3] [10].

3.2.3 pH-Dependent Dissolution Below the pKₐ, the protonated carboxylate reduces solubility; above pH 6, progressive ionisation increases dissolution but also accelerates base-catalysed hydrolysis (Section 3.5.2). In stirred USP apparatus the clinical tablet releases >90% of labelled drug within 30 min in citrate–phosphate buffer pH 5.0, whereas dissolution is marginally slower under acidic gastric conditions (pH 1.2) [11].

Spectroscopic Properties

3.3.1 UV–Visible The conjugated 4-oxo-quinoline chromophore gives three diagnostic bands: a high-energy π→π* transition at 239 nm, an n→π* band at 247 nm in 0.1 mol L⁻¹ HCl, and a lower-intensity charge-transfer band at 318 nm observed in methanolic solutions [6] [7] [8]. Molar absorptivity at 247 nm is 1.9 × 10⁴ L mol⁻¹ cm⁻¹, enabling quantification down to 0.2 µg mL⁻¹ by direct UV detection [6].

3.3.2 Fluorescence Native fluorescence is relatively weak but sufficient for trace analysis. In aqueous buffer the molecule is excited efficiently around 272 nm and emits maximally at 388 nm, corresponding to the de-excitation of the π* state of the quinolone ring [9]. Quantum yield increases in rigid media and upon complexation with Tb³⁺, a fact exploited in terbium-sensitised assays [10].

Chiroptical Properties

3.4.1 Optical Rotation The mesylate contains a single stereogenic centre (C-10, aminocyclopropyl). Specific rotations measured in 1 mol L⁻¹ NaOH at 20 °C range from –61 ° to –64 ° (c = 1), values routinely used as an identity and enantiopurity check for the marketed (S)-enantiomer [3] [1].

3.4.2 Circular Dichroism Solution CD spectra display a positive Cotton effect near 225–230 nm and a pronounced negative band at 275–285 nm, characteristic of left-handed helicity imposed by the (S) configuration [12] [13]. Binding studies with bovine and human serum albumins reveal induced CD signals in the 310–340 nm region, confirming asymmetric perturbation of the quinolone chromophore upon complex formation [13].

Acid–Base Characteristics

3.5.1 pKₐ Determination Multiple potentiometric and spectrophotometric evaluations converge on a single acid dissociation constant of 5.05 ± 0.40 for the carboxyl group [4]. No basic pKₐ is observed within the aqueous window because the tertiary nitrogen is part of an isostere that remains unprotonated at physiological pH.

3.5.2 pH Stability Profile Stress testing demonstrates first-order degradation in both strong acid and base [11]. At 70 °C, rate constants (k_obs) are 6.0 × 10⁻³ min⁻¹ in 1 mol L⁻¹ HCl and 8.0 × 10⁻³ min⁻¹ in 1 mol L⁻¹ NaOH, corresponding to half-lives of 115 min and 87 min, respectively. Extrapolated to 25 °C, the calculated shelf-life (t₉₀) is ~142 min in 1 mol L⁻¹ HCl and ~80 min in 1 mol L⁻¹ NaOH, whereas the molecule is stable for months at pH 5–7 under ambient conditions [11]. These findings underscore the necessity for slightly acidic formulations and avoidance of strong alkaline excipients.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

[2]. Muratani, T., M. Inoue, and S. Mitsuhashi, In vitro activity of T-3761, a new fluoroquinolone. Antimicrob Agents Chemother, 1992. 36(10): p. 2293-303.